Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate
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Overview
Description
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.27 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a furo[3,2-b]pyridine ring system, which is further substituted with a formyl group at the 2-position
Preparation Methods
The synthesis of tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate typically involves multi-step organic synthesis. . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale-up and cost-efficiency .
Chemical Reactions Analysis
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The furo[3,2-b]pyridine ring can undergo substitution reactions, where the formyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-5-yl)carbamate: Differing by the position of the formyl group.
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-4-yl)carbamate: Another positional isomer.
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-3-yl)carbamate: Yet another positional isomer.
Properties
IUPAC Name |
tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(17)15-8-4-11-10(14-6-8)5-9(7-16)18-11/h4-7H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERAXBBHJSGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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